molecular formula C12H8ClN3O3 B11523728 4-chloro-2-nitro-N-(pyridin-3-yl)benzamide

4-chloro-2-nitro-N-(pyridin-3-yl)benzamide

Cat. No.: B11523728
M. Wt: 277.66 g/mol
InChI Key: OMVIGHPDBWENAG-UHFFFAOYSA-N
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Description

4-chloro-2-nitro-N-(pyridin-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4th position, a nitro group at the 2nd position, and a pyridin-3-yl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-N-(pyridin-3-yl)benzamide typically involves the nitration of 4-chlorobenzamide followed by the coupling with pyridine-3-amine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 2nd position of the benzamide ring. The subsequent coupling reaction with pyridine-3-amine is facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-nitro-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 4-chloro-2-amino-N-(pyridin-3-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

4-chloro-2-nitro-N-(pyridin-3-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

4-chloro-2-nitro-N-(pyridin-3-yl)benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H8ClN3O3

Molecular Weight

277.66 g/mol

IUPAC Name

4-chloro-2-nitro-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C12H8ClN3O3/c13-8-3-4-10(11(6-8)16(18)19)12(17)15-9-2-1-5-14-7-9/h1-7H,(H,15,17)

InChI Key

OMVIGHPDBWENAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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